(5-Bromobenzo[b]thiophen-3-yl)methanamine
CAS No.:
VCID: VC15949205
Molecular Formula: C9H8BrNS
Molecular Weight: 242.14 g/mol
* For research use only. Not for human or veterinary use.
![(5-Bromobenzo[b]thiophen-3-yl)methanamine -](/images/structure/VC15949205.png)
Description |
(5-Bromobenzo[b]thiophen-3-yl)methanamine is a chemical compound that has garnered significant attention in various fields of research, including chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a bromine atom and an amine group attached to the benzo[b]thiophene ring system. Synthesis MethodsThe synthesis of (5-Bromobenzo[b]thiophen-3-yl)methanamine typically involves several steps:
Industrial Production:Industrial-scale production employs similar methods but utilizes continuous flow reactors for efficiency and purification techniques like crystallization to achieve high purity. Biological ActivityResearch on (5-Bromobenzo[b]thiophen-3-yl)methanamine highlights its potential biological activities: Comparison with Similar Compounds:Other compounds like benzothiazoles have shown promising anti-tubercular activities . While direct comparisons are challenging without specific studies on (5-Bromobenzo[b]thiophen-3-yl)methanamine's biological efficacy, its structural similarity suggests potential applications in drug development. Applications in ResearchThis compound serves as a building block in organic synthesis for creating more complex molecules:
Table: Potential Applications
|
||||||||
---|---|---|---|---|---|---|---|---|---|
Product Name | (5-Bromobenzo[b]thiophen-3-yl)methanamine | ||||||||
Molecular Formula | C9H8BrNS | ||||||||
Molecular Weight | 242.14 g/mol | ||||||||
IUPAC Name | (5-bromo-1-benzothiophen-3-yl)methanamine | ||||||||
Standard InChI | InChI=1S/C9H8BrNS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H,4,11H2 | ||||||||
Standard InChIKey | DVYWOASQESEKEC-UHFFFAOYSA-N | ||||||||
Canonical SMILES | C1=CC2=C(C=C1Br)C(=CS2)CN | ||||||||
PubChem Compound | 7537503 | ||||||||
Last Modified | Aug 09 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume